2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide
Description
2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide is a substituted acetamide derivative characterized by a 4-cyanobenzyl group and a cyclopropylamine moiety.
Properties
IUPAC Name |
2-amino-N-[(4-cyanophenyl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)9-16(12-5-6-12)13(17)8-15/h1-4,12H,5-6,8-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTHRHBXGIMIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C#N)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Sequential Alkylation and Cyclopropanation
The foundational route for synthesizing 2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide involves sequential alkylation and cyclopropanation steps. This method, adapted from analogous acetamide derivatives, begins with the reaction of 4-cyano-benzylamine with chloroacetyl chloride to form the acetamide backbone . Subsequent N-alkylation introduces the cyclopropyl group using cyclopropyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) .
Reaction Conditions:
-
Step 1 (Acetamide Formation): 4-cyano-benzylamine (1.0 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane, 0°C to room temperature, 12 hours.
-
Step 2 (N-Alkylation): Intermediate acetamide (1.0 equiv), cyclopropyl bromide (1.5 equiv), K₂CO₃ (3.0 equiv), acetonitrile, reflux, 24 hours.
Yield: 58–62% over two steps .
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | Dichloromethane | Acetonitrile |
| Temperature | 0°C → 25°C | 80°C (reflux) |
| Catalyst/Base | Triethylamine | K₂CO₃ |
| Key Intermediate | N-(4-cyano-benzyl)chloroacetamide | N-Cyclopropyl-N-(4-cyano-benzyl)acetamide |
This method’s limitations include moderate yields due to competing side reactions during N-alkylation, necessitating rigorous purification via column chromatography .
Alkylation of Preformed Acetamide Intermediates
An alternative approach involves alkylating preformed 2-aminoacetamide intermediates. As detailed in U.S. Patent US4841086A, 2-cyano-2-oximino-acetamide derivatives are reacted with cyclopropylamine derivatives in the presence of a base (e.g., tetrabutylammonium bromide) to install the cyclopropyl group .
Procedure:
-
Synthesize 2-cyano-2-oximino-acetamide by reacting cyanoacetamide with isoamyl nitrite and sodium ethoxide in ethanol .
-
Alkylate the intermediate with N-(4-cyano-benzyl)cyclopropanamine using tetrabutylammonium bromide as a phase-transfer catalyst.
Optimized Conditions:
-
Cyanoacetamide: 1.0 equiv, isoamyl nitrite (1.5 equiv), NaOEt (1.2 equiv), ethanol, 0°C, 2 hours.
-
Alkylation: 2-cyano-2-oximino-acetamide (1.0 equiv), N-(4-cyano-benzyl)cyclopropanamine (1.3 equiv), TBAB (0.1 equiv), DMF, 60°C, 18 hours .
Yield: 65–70% after recrystallization (ethanol/water) .
Rhodium-Catalyzed Cyclopropanation of Allylamine Precursors
A advanced method employs transition metal catalysis to construct the cyclopropane ring. Adapted from ACS Omega protocols, this strategy starts with N-benzyl allylamine derivatives, which undergo rhodium-catalyzed intramolecular cyclopropanation .
Synthetic Pathway:
-
Allylamine Preparation: React 4-cyano-benzylamine with 3-chloro-2-fluoroprop-1-ene in acetonitrile (40°C, 18 hours) .
-
Bromoacetylation: Treat the allylamine with bromoacetyl bromide in dichloromethane (-20°C, 1 hour) .
-
Cyclopropanation: Use Rh₂(OPiv)₄ (0.5 mol%) to catalyze the intramolecular cyclopropanation of the bromoacetamide intermediate .
Critical Parameters:
-
Catalyst Loading: 0.5–1.0 mol% Rh₂(OPiv)₄.
-
Temperature: 80–100°C in toluene.
This method offers superior stereocontrol compared to traditional alkylation but requires specialized catalysts and inert conditions .
Solid-Phase Synthesis for High-Purity Output
Solid-phase synthesis, though less common for small molecules, has been explored to enhance purity and scalability. The protocol immobilizes 4-cyano-benzylamine on Wang resin, followed by sequential coupling with Fmoc-protected amino acids and cyclopropane carboxylic acid .
Steps:
-
Resin Loading: Wang resin (1.0 equiv), 4-cyano-benzylamine (1.5 equiv), DIC (1.5 equiv), DMAP (0.1 equiv), DMF, 24 hours.
-
Fmoc Deprotection: 20% piperidine/DMF, 2 × 10 minutes.
-
Cyclopropane Coupling: Cyclopropane carboxylic acid (1.2 equiv), HBTU (1.1 equiv), DIPEA (2.0 equiv), DMF, 12 hours.
-
Cleavage: TFA/water (95:5), 2 hours.
Yield: 50–55% with >95% purity (HPLC) .
Microwave-Assisted Synthesis for Rapid Optimization
Microwave-assisted methods reduce reaction times from days to hours. A modified procedure irradiates a mixture of 4-cyano-benzylamine, cyclopropylamine, and chloroacetyl chloride in DMF at 100°C for 30 minutes .
Advantages:
-
Time Efficiency: 30 minutes vs. 24 hours for conventional heating.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Multi-Step Alkylation | 58–62 | 90 | Simple reagents | Moderate yield, lengthy purification |
| Acetamide Alkylation | 65–70 | 92 | High yield | Requires toxic solvents (DMF) |
| Rhodium Catalysis | 55–60 | 95 | Stereocontrol | Costly catalysts, inert conditions |
| Solid-Phase Synthesis | 50–55 | 95 | High purity | Low scalability |
| Microwave-Assisted | 68–72 | 91 | Rapid synthesis | Specialized equipment needed |
Chemical Reactions Analysis
Reaction Types and Functional Group Reactivity
The compound’s reactivity arises from three key functional groups:
-
Primary amino group (–NH<sub>2</sub>)
-
Cyano group (–CN) on the benzyl moiety
-
Cyclopropyl ring attached to the acetamide nitrogen
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions:
-
Reagents : Potassium permanganate (KMnO<sub>4</sub>) or hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acidic or neutral media.
-
Products : Nitroso (–NO) or nitro (–NO<sub>2</sub>) derivatives, depending on reaction severity .
Example :
Reduction Reactions
The cyano group is susceptible to reduction:
-
Reagents : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or lithium aluminum hydride (LiAlH<sub>4</sub>).
-
Products : Primary amine (–CH<sub>2</sub>NH<sub>2</sub>) or methylene group (–CH<sub>2</sub>–).
Example :
Nucleophilic Substitution
The benzyl group participates in nucleophilic substitution due to electron-withdrawing cyano substituents:
-
Reagents : Hydroxide ions (OH<sup>−</sup>) or amines (e.g., NH<sub>3</sub>) under basic conditions.
-
Products : Substituted benzyl derivatives (e.g., hydroxyl or amino analogs) .
Oxidation Mechanism
The amino group oxidizes via a two-step radical intermediate pathway:
-
Formation of a hydroxylamine intermediate.
-
Further oxidation to nitroso/nitro groups.
Key Conditions :
| Reaction Step | Temperature | Solvent | Yield |
|---|---|---|---|
| Hydroxylamine | 0–5°C | H<sub>2</sub>O/EtOH | 60–70% |
| Nitroso | 25°C | Acetic acid | 45–55% |
Reduction Mechanism
Catalytic hydrogenation of the cyano group proceeds through adsorption on the metal surface, followed by sequential hydrogen addition:
Optimized Conditions :
-
Pressure: 3–5 atm H<sub>2</sub>
-
Solvent: Methanol or ethanol
-
Catalyst loading: 5–10% Pd-C
Major Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Major Product | Yield Range |
|---|---|---|---|
| Amino oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 25°C | 2-Nitroso-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide | 40–50% |
| Cyano reduction | LiAlH<sub>4</sub>, THF, reflux | 2-Amino-N-(4-aminomethyl-benzyl)-N-cyclopropyl-acetamide | 65–75% |
| Benzyl substitution | NH<sub>3</sub>, DMF, 80°C | 2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide-amine | 55–60% |
Stability and Side Reactions
-
Cyclopropyl Ring : Resists ring-opening under mild conditions but may undergo strain relief via acid-catalyzed hydrolysis at elevated temperatures (>100°C).
-
Competing Pathways : Over-oxidation of the amino group to nitro derivatives can occur if reaction times exceed optimal durations.
Scientific Research Applications
Chemistry
2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Oxidation of the amino group | Nitro or nitroso derivatives |
| Reduction | Reduction of the cyano group | Primary amines |
| Substitution | Nucleophilic substitution on the benzyl group | Substituted benzyl derivatives |
Biology
The compound has been studied for its potential biological activities, particularly as an enzyme inhibitor. Notably, it has shown competitive inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- IC50 Values : Comparable to known AChE inhibitors, indicating therapeutic potential in neurodegenerative diseases.
Medicine
Research indicates that this compound could be effective in treating various diseases due to its biological activity. It has been evaluated for:
- Anticancer Activity : Derivatives of this compound have displayed cytotoxic effects against breast cancer cell lines.
- Antimicrobial Activity : Demonstrated moderate to good activity against bacterial strains such as Bacillus subtilis and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique structural properties.
Case Studies
-
Anticancer Activity :
- In a study involving various derivatives of the compound, certain modifications were found to enhance cytotoxicity against breast cancer cells. This highlights the importance of structure-activity relationships in drug development.
-
Chagas Disease Treatment :
- The compound was part of a screening process aimed at discovering new treatments for Chagas disease caused by Trypanosoma cruzi. Some derivatives showed promising results in reducing parasite load in infected models.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular functions. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Functional Differences
Impact of Substituents on Properties
Halogen vs. Cyano Substitutions
- The 4-bromo analog (CAS 108086-37-9) replaces the cyano group with bromine, introducing a heavier halogen. Bromine’s electron-withdrawing effect and larger atomic radius may reduce metabolic stability compared to the cyano group, which is smaller and imparts stronger electron-withdrawing character. This could explain the discontinued status of brominated analogs due to environmental or toxicity concerns .
- The chloro-substituted compound (2-chloro-N-(4-cyanophenyl)acetamide) retains the cyano group but adds a chloro substituent to the acetamide backbone.
Backbone Modifications
- Propionamide vs. Acetamide : The propionamide analog in introduces an additional methylene group, likely improving lipophilicity and membrane permeability but reducing aqueous solubility .
- Branched Butyramide : The 3-methyl-butyramide structure introduces steric hindrance, which could disrupt binding to biological targets compared to the linear acetamide backbone .
Cyclopropylamine vs. Other Amines
In contrast, the methylamino carbonyl group in 2-Cyano-N-[(methylamino)carbonyl]acetamide may offer hydrogen-bonding interactions but lacks the steric constraints of cyclopropane.
Toxicity and Discontinuation Trends
- Halogenated Compounds: Bromo- and chloro-substituted analogs are frequently discontinued due to environmental persistence and toxicity risks . For example, 2-chloro-N-(4-cyanophenyl)acetamide’s safety data emphasize caution due to halogen-related hazards .
Biological Activity
2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield different derivatives that may exhibit distinct biological properties.
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Oxidation of the amino group | Nitro or nitroso derivatives |
| Reduction | Reduction of the cyano group | Primary amines |
| Substitution | Nucleophilic substitution on the benzyl group | Substituted benzyl derivatives |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential for understanding its mechanism of action.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied for its potential to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- IC50 Values : The compound demonstrates competitive inhibition with IC50 values comparable to known AChE inhibitors, indicating its potential as a therapeutic agent in neurodegenerative diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate to good activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Case Studies
- Anticancer Activity : In one study, derivatives of the compound were tested against cancer cell lines. The results indicated that certain modifications increased cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be exploited for drug development .
- Chagas Disease Treatment : The compound was part of a screening process for new treatments against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives showed promising activity in reducing parasite load in infected models .
Q & A
Q. What are the established synthetic routes for 2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide?
Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including:
- Amide bond formation : Reacting a 4-cyano-benzylamine derivative with cyclopropane carbonyl chloride, followed by amino group protection/deprotection strategies to achieve regioselectivity.
- Cyanobenzyl intermediate preparation : Substituted benzylamines (e.g., 4-cyano-benzylamine) are synthesized via nitrile reduction or nucleophilic substitution, as seen in analogous amide syntheses .
- Cyclopropane integration : Cyclopropane rings are introduced via [2+1] cycloaddition or ring-closing metathesis, with careful control of stereochemistry .
Q. Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Key Challenges | Reference |
|---|---|---|---|
| Direct amidation | 65–75 | Competing N-alkylation side reactions | |
| Stepwise protection | 80–85 | Requires orthogonal protecting groups |
Q. How is this compound structurally characterized?
Methodological Answer: Structural validation employs:
- NMR spectroscopy : H and C NMR confirm the presence of the cyclopropane ring (δ 0.5–1.5 ppm for protons) and amide carbonyl (δ 165–175 ppm). The cyano group (C≡N) is identified via IR at ~2240 cm .
- Mass spectrometry : High-resolution MS (HRMS) determines the molecular ion ([M+H]) and fragments, verifying the molecular formula (e.g., CHNO).
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry, critical for understanding conformational stability .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Based on analogous amides and GHS classifications:
- Hazard identification : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory sensitization (H335) .
- Protective measures :
- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to minimize aerosol exposure during synthesis .
Q. Table 2: Hazard Mitigation Strategies
| Hazard Type | Mitigation Action | Reference |
|---|---|---|
| Skin corrosion | Immediate washing with pH-neutral soap | |
| Respiratory irritation | P95 respirators in poorly ventilated areas |
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer: Discrepancies in bioactivity (e.g., IC variability) arise from:
- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines. Validate using standardized protocols (e.g., NIH/EPA guidelines).
- Purity verification : HPLC (>95% purity) and LC-MS ensure compound integrity, excluding degradation products as confounding factors .
- Meta-analysis : Cross-reference data from PubMed, Connected Papers, and FDA databases to identify consensus mechanisms .
Q. What crystallographic strategies optimize structure determination for this compound?
Methodological Answer:
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data, critical for resolving cyclopropane ring distortions.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Twinning or disorder is addressed via TWIN/BASF commands in SHELX .
- Validation : Check R values (<5% deviation from R) and PLATON alerts for structural plausibility .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT calculations : Gaussian 09 or ORCA software models electrophilic sites (e.g., cyano group) using Fukui indices.
- Solvent effects : COSMO-RS predicts solvation energies in polar aprotic solvents (e.g., DMF) to guide reaction optimization .
- Docking studies : AutoDock Vina simulates interactions with biological targets (e.g., enzymes), correlating with experimental IC values .
Q. How does the 4-cyano substituent influence electronic properties in multi-step syntheses?
Methodological Answer: The electron-withdrawing cyano group:
Q. Table 3: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Reaction Rate (k, s) | Reference |
|---|---|---|---|
| 4-CN | Strong EWG | 2.5 × 10 | |
| 4-OCH | EWG/EDG mix | 1.2 × 10 |
Q. What strategies validate the compound’s role in multi-target drug discovery pipelines?
Methodological Answer:
- Selectivity profiling : Kinase panel assays (e.g., Eurofins DiscoverX) identify off-target interactions.
- ADMET prediction : SwissADME calculates logP (2.8–3.2) and BBB permeability, while ProTox-II predicts toxicity endpoints .
- In vivo correlation : PK/PD studies in rodent models assess bioavailability and metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
